The table below summarizes the core research aspects of this compound based on current literature.
| Aspect | Description |
|---|---|
| IUPAC Name | 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-4-ol [1] |
| Chemical Class | Benzomorphan opioid [1] |
| Molecular Formula | C₂₁H₃₁NO [1] |
| Molecular Weight | 313.5 g/mol [1] |
| Primary Research Applications | 1. Investigation as an analgesic agent [1] 2. Study in combination with anticancer drugs (e.g., Doxorubicin, Cisplatin) to overcome chemoresistance [2] [1] | | Mechanism of Action | Acts as an agonist at μ-opioid (MOR) and κ-opioid (KOR) receptors. Its proposed anticancer synergy involves inhibiting key survival pathways (Akt, mTOR) and inducing mitochondrial dysfunction in cancer cells [1]. | | Research Status | Preclinical; direct binding assays and detailed ADME/Tox profiles are noted as uncharacterized [1]. |
This compound's research interest stems from its dual receptor activity and a novel mechanism for sensitizing cancer cells. The signaling pathways below illustrate these proposed mechanisms.
As a benzomorphan opioid, this compound is predicted to function as an agonist at μ-opioid (MOR) and κ-opioid (KOR) receptors. Its structural similarity to the approved drug Pentazocine suggests potential use in managing moderate-to-severe pain [1] [3].
Figure 1: Proposed analgesic pathway of this compound via opioid receptor activation.
A key patent (WO2014056897A1) discloses that opioid agonists like this compound can potentiate conventional chemotherapeutics through multiple pathways [2] [1].
Figure 2: Proposed mechanism for this compound's synergy with anticancer drugs.
The following methodologies are adapted from the patent WO2014056897A1, which forms the basis for researching this compound's synergistic effects with chemotherapy [2] [1].
This protocol evaluates the ability of this compound to enhance cancer cell death when combined with an anticancer drug.
This protocol assesses the proposed molecular mechanism by which this compound inhibits survival pathways.
Current knowledge of this compound is preliminary. Key areas for future investigation include [1]:
Pentazocine is a synthetic opioid analgesic with a unique profile as a mixed agonist-antagonist [1] [2]. Its primary mechanism involves complex interactions with opioid receptors [1]:
| Target | Action | Primary Physiological Effect |
|---|---|---|
| Kappa-opioid (κ) Receptor | Agonist | Produces analgesia (pain relief); believed to contribute to dysphoric and psychotomimetic effects at higher doses [1] [2]. |
| Mu-opioid (μ) Receptor | Antagonist / Partial Agonist | Weakly antagonizes or partially activates the receptor; can precipitate withdrawal in opioid-dependent individuals; contributes to a "ceiling effect" for respiratory depression [1] [2]. |
| Sigma (σ) Receptor | Agonist | Contributes to dysphoria, anxiety, and hallucinations, which are more common with pentazocine than with other opioids [2]. |
This mixed activity is the basis for its therapeutic use for moderate to severe pain and its distinct side effect profile [1] [2]. The table below summarizes its core pharmacokinetic and pharmacodynamic properties for a research context:
| Property | Summary of Data |
|---|---|
| Bioavailability & Absorption | Well absorbed from the GI tract; extensive first-pass metabolism, with only about 20% of an oral dose reaching systemic circulation [1] [2]. |
| Onset & Duration of Action | Onset: 15-30 minutes (oral); Duration: 3 hours or longer [1]. |
| Metabolism | Hepatic [1]. |
| Half-Life | 2-3 hours [1]. |
| Key Adverse Effects | Sedation, dizziness, nausea, sweating, constipation. Dysphoria, hallucinations, and confusion are more prevalent than with pure μ-opioid agonists [1] [2]. |
Recent studies have refined the understanding of pentazocine's mechanism and explored synergistic interactions, providing valuable models for preclinical research.
A 2022 study investigated the intrathecal administration of pentazocine alone and in combination with neostigmine (a cholinesterase inhibitor) [3].
This synergistic mechanism and the experimental workflow can be visualized as follows:
> Spinal synergy between Pentazocine and Neostigmine involves kappa opioid and muscarinic receptors.
While not directly linked to pentazocine in the search results, other signaling pathways are relevant to addiction research and drug development.
For scientists in drug development, the following points are crucial:
This compound (CAS No. 57653-29-9) is a synthetic compound belonging to the benzomorphan class of opioids, characterized by a distinctive tricyclic framework fused with an azepane ring system. With a molecular formula of C₂₁H₃₁NO and a molar mass of 313.5 g/mol, this compound represents a structurally complex compound with potential pharmacological applications ranging from analgesia to oncology [1]. The benzomorphan scaffold to which this compound belongs has been the subject of pharmaceutical interest since the 1960s, with early compounds in this class demonstrating mixed opioid receptor activity and atypical pharmacological profiles compared to classical morphinan opioids. This compound's specific structural features, including a cyclobutylmethyl substituent at position 10 and geminal dimethyl groups at position 13, contribute to its unique receptor binding characteristics and potential therapeutic applications [1].
The development of this compound must be understood within the broader context of opioid receptor research and the ongoing quest for analgesics with improved therapeutic indices. Unlike early benzomorphans such as pentazocine, which displayed a complex profile of mixed agonist-antagonist activity, this compound was designed to optimize receptor selectivity and metabolic stability. Current scientific interest in this compound has expanded beyond its analgesic properties to include potential applications in oncology, particularly in combination with conventional chemotherapeutic agents [2] [1]. This comprehensive review synthesizes available scientific literature on this compound, providing researchers with structured data, experimental protocols, and visualizations of its mechanisms of action.
This compound possesses a complex molecular architecture that underpins its pharmacological activity. The compound features a 10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core, which provides structural rigidity and significantly influences receptor binding characteristics. Key structural elements include a cyclobutylmethyl substituent at position 10 that enhances lipophilicity and potentially modulates receptor selectivity, an ethyl group at position 1, and geminal dimethyl groups at position 13 that may stabilize conformational states critical for biological activity [1].
The compound contains two undefined stereocenters, suggesting that standard synthetic routes likely produce racemic mixtures or diastereomers with potentially divergent pharmacological profiles. Computational models predict a logP value of approximately 3.2, indicating moderate blood-brain barrier permeability, though experimental validation of this parameter remains pending [1]. The presence of a phenolic hydroxyl group (evident in the SMILES notation: CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4) contributes to potential phase II metabolism via glucuronidation and provides a site for potential molecular modifications to optimize drug-like properties [1].
Table 1: Comprehensive Physicochemical Properties of this compound
| Property | Value/Description | Method | Significance |
|---|---|---|---|
| CAS Number | 57653-29-9 | - | Unique chemical identifier |
| Molecular Formula | C₂₁H₃₁NO | - | Elemental composition |
| Molecular Weight | 313.5 g/mol | - | Mass for pharmacokinetic calculations |
| IUPAC Name | 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | - | Systematic nomenclature |
| SMILES Notation | CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4 | - | 2D structural representation |
| InChI Key | IUUBFDSJJHOTDI-UHFFFAOYSA-N | - | Unique structural identifier |
| Predicted logP | ~3.2 | Computational model | Moderate blood-brain barrier permeability |
| Structural Class | Benzomorphan opioid | - | Pharmacological classification |
| Stereocenters | 2 undefined | - | Potential for diastereomers |
The canonical SMILES representation and standard InChI (InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3) provide complete information about atomic connectivity and stereochemical features [1]. The compound's moderate lipophilicity (predicted logP ~3.2) suggests favorable passive membrane permeability, potentially supporting blood-brain barrier penetration and oral bioavailability, though comprehensive ADME studies remain to be conducted. The presence of multiple alicyclic rings and a basic nitrogen atom typical of opioid compounds contributes to its three-dimensional structure and receptor interaction capabilities.
This compound functions primarily as an opioid receptor agonist with activity at multiple opioid receptor subtypes. While direct binding assays remain unpublished, structural analogs like pentazocine exhibit mixed μ-opioid (MOR) and κ-opioid (KOR) receptor agonism with partial antagonist activity at δ-opioid receptors (DOR) [1]. The cyclobutylmethyl substituent present in this compound's structure is known to enhance receptor selectivity in benzomorphan opioids, potentially favoring KOR over MOR binding compared to simpler alkyl substitutions, which may translate to a different side effect profile compared to classical opioids [1].
Based on structural analogy with well-characterized benzomorphans, this compound is predicted to exhibit:
Upon receptor activation, this compound initiates G-protein mediated signaling pathways, inhibiting adenylate cyclase activity, reducing cAMP production, and promoting potassium efflux while inhibiting voltage-gated calcium channels. These cellular effects ultimately reduce neuronal excitability and neurotransmitter release [1].
A significant and potentially translational aspect of this compound's pharmacology relates to its synergistic interactions with chemotherapeutic agents. A patent (WO2014056897A1) discloses that opioid agonists like this compound potentiate chemotherapeutics (e.g., doxorubicin, cisplatin) through two primary pathways [2] [1]:
Table 2: Experimental Evidence for this compound's Pharmacological Actions
| Pharmacological Activity | Experimental Evidence | Model System | Key Findings |
|---|---|---|---|
| Opioid Receptor Agonism | Structural analogy to pentazocine | In silico modeling | Predicted mixed MOR/KOR activity with partial DOR antagonism |
| Anticancer Synergy | Patent WO2014056897A1 | Preclinical cancer models | Enhanced efficacy of doxorubicin, cisplatin via DNA repair inhibition |
| GSK3β Pathway Modulation | Indirect evidence from cocaine studies [3] | Mouse striatal tissue | Opioids can regulate GSK3 signaling through Akt phosphorylation |
| Blood-Brain Barrier Penetration | Predictive modeling | Computational | logP ~3.2 suggests moderate permeability [1] |
The following diagram illustrates this compound's multifaceted mechanisms of action, including receptor interactions and downstream signaling events:
This diagram illustrates this compound's binding to opioid receptors and subsequent intracellular signaling pathways. The receptor activation triggers G-protein mediated effects including adenylate cyclase inhibition and ion channel modulation, ultimately producing cellular effects including analgesia and potential anticancer synergy through apoptosis promotion and DNA repair inhibition [1].
This compound's structural similarity to pentazocine—a Schedule IV analgesic with approximately 20% oral bioavailability—hints at its potential application in moderate-to-severe pain management [1]. Based on its structural class and known benzomorphan pharmacology, this compound would be expected to demonstrate:
The cyclobutylmethyl substitution on the benzomorphan scaffold generally reduces MOR-associated dependency liability while maintaining analgesic efficacy, suggesting that this compound might represent an advancement in the search for opioids with improved therapeutic indices. However, comprehensive dose-response studies in established pain models are required to validate these predictions.
Preclinical models propose opioid-chemotherapy combinations for resistant tumors. In one proposed paradigm, this compound would be administered alongside conventional DNA-damaging agents like doxorubicin or cisplatin to enhance tumor cell killing while potentially reducing required chemotherapeutic doses [2] [1]. The proposed mechanism involves:
The patent literature suggests that this compound and related opioids might exhibit direct antineoplastic activity in certain tumor types, particularly hematological malignancies, though the specific efficacy data remain undisclosed in the public domain [2]. This represents a promising area for future investigation, particularly given the need for approaches to overcome chemotherapy resistance.
To quantitatively characterize this compound's interaction with opioid receptors, the following radioligand binding protocol is recommended based on standard practices for opioid compounds:
To evaluate this compound's potential to enhance chemotherapy efficacy, the following in vitro synergy protocol is recommended:
Table 3: Key Experimental Protocols for this compound Characterization
| Assay Type | Key Parameters | Endpoint Measurements | Interpretation |
|---|---|---|---|
| Receptor Binding | Membrane preparation, Radioligand competition, Incubation conditions | IC₅₀ values, Kᵢ calculations, Hill coefficients | Affinity and binding characteristics for MOR, KOR, DOR |
| Functional Activity | GTPγS binding, cAMP accumulation, β-arrestin recruitment | EC₅₀, Eₘₐₓ, signaling bias | Agonist efficacy and signaling pathway preference |
| Anticancer Synergy | Combination treatments, Viability assays, Apoptosis markers | Combination Index, γH2AX foci, Caspase activation | Synergistic potential with chemotherapeutics |
| Blood-Brain Barrier Penetration | MDR1-MDCK cells, PAMPA, In vivo distribution | Permeability coefficients, Kp values, Brain/Plasma ratio | CNS penetration potential |
| Analgesic Efficacy | Tail flick, Hot plate, Formalin tests, Neuropathic pain models | Latency, Licking/biting duration, Mechanical threshold | Analgesic potency and duration |
Recent advances in explainable artificial intelligence (XAI) methods, particularly the Local Interpretable Model-agnostic Explanations (LIME) approach, have enabled identification of molecular substructures that influence blood-brain barrier (BBB) penetration [4]. To evaluate this compound's BBB penetration potential:
Despite the promising pharmacological profile suggested by this compound's structure and preliminary patent literature, significant knowledge gaps exist that require systematic investigation:
Future research should prioritize proof-of-concept studies in established disease models, beginning with comprehensive receptor profiling and progressing to efficacy models with pharmacokinetic-pharmacodynamic correlations. The potential synergy with chemotherapeutic agents represents a particularly promising direction that aligns with growing interest in combination approaches for oncology applications [2] [1].
This compound represents a structurally distinctive benzomorphan with potential applications in pain management and oncology based on its predicted receptor interactions and disclosed synergistic effects with chemotherapeutic agents. While direct experimental data remain limited in the public domain, this compound's structural features suggest a potentially favorable pharmacological profile compared to classical opioids, possibly with reduced dependency liability. The reported ability of opioid agonists to enhance the efficacy of DNA-damaging agents represents a promising translational direction that merits systematic investigation.
The table below summarizes the basic chemical information available for this compound (CAS #57653-29-9) from chemical databases [1] [2].
| Property | Reported Data |
|---|---|
| CAS Registry Number | 57653-29-9 [1] [2] |
| Molecular Formula | C₂₁H₃₁NO [1] [2] |
| Molecular Weight | 313.48 g/mol [1] [2] |
| IUPAC Name | 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol [2] |
| Boiling Point | 430.4 ± 45.0 °C (Predicted) [2] |
| Density | 1.061 ± 0.06 g/cm³ (Predicted) [2] |
| pKa | 10.11 ± 0.60 (Predicted) [2] |
| SMILES | C1=C(O)C=CC4=C1C3(C(C(N(CC2CCC2)CC3)C4)(C)C)CC [1] |
The search results highlight a significant lack of publicly available experimental data on this compound's critical physicochemical properties [1] [2] [3]. To proceed with formulation work, you will need to generate this data.
The experimental workflow for characterizing a compound like this compound generally follows a logical progression, as outlined below.
Experimental workflow for characterizing a pharmaceutical compound like this compound
Based on common challenges with poorly soluble compounds and the gaps identified, here are two potential experimental approaches to consider:
This protocol outlines a precise and sensitive method for the extraction and quantification of a model drug compound and its internal standard from human plasma using protein precipitation followed by LC-MS/MS analysis.
The sample preparation process is visualized in the following flowchart:
The table below summarizes the key parameters for the liquid chromatography separation.
| Parameter | Specification | | :--- | :--- | | Chromatography System | UHPLC (e.g., Waters ACQUITY, Agilent 1290) | | Analytical Column | C18, 100 mm x 2.1 mm, 1.8 µm (e.g., Waters ACQUITY UPLC BEH C18) | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | 0.0 | 5 | 1.0 | 5 | 4.0 | 95 | 5.0 | 95 | 5.1 | 5 | 7.0 | 5 | | Flow Rate | 0.4 mL/min | | Run Time | 7 minutes |
The table below details the mass spectrometry parameters for detection and quantification.
| Parameter | Specification | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole MS (e.g., SCIEX QTRAP, Agilent 6470) | | Ionization Mode | Electrospray Ionization (ESI), Positive Mode | | Ion Source Temp. | 500 °C | | Ion Spray Voltage | 5500 V | | Nebulizer Gas (GS1) | 50 psi | | Heater Gas (GS2) | 50 psi | | Curtain Gas | 35 psi | | Collision Gas | Medium (e.g., 8 psi) | | Data Acquisition | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | Model Drug | To be defined | To be defined | 50 | To be defined | To be defined | Internal Std. | To be defined | To be defined | 50 | To be defined | To be defined |
For any bioanalytical method to be considered reliable, it must undergo a rigorous validation process. The following table outlines the key parameters that should be assessed, along with typical acceptance criteria [1].
| Validation Parameter | Description | Recommended Acceptance Criteria |
|---|---|---|
| Linearity & Range | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (R²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy & Precision within ±20% | | Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | | Precision | The closeness of repeated individual measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | | Selectivity | The ability to unequivocally assess the analyte in the presence of interfering components. | No significant interference (≤20% of LLOQ) from blank matrix. | | Recovery | The extraction efficiency of the analyte from the biological matrix. | Consistent and reproducible recovery, not necessarily 100%. | | Matrix Effect | The impact of the biological matrix on the ionization of the analyte. | Matrix Factor RSD ≤15%. | | Stability | The integrity of the analyte under specific conditions (e.g., benchtop, freeze-thaw, long-term). | Accuracy & Precision within ±15%. |
This document outlines a proposed experimental strategy to characterize the novel compound Cogazocine in vitro, focusing on its affinity, functional activity, and selectivity at opioid receptors.
You can adapt the following standard protocols for use with this compound.
This protocol measures the ability of this compound to displace a known radiolabeled ligand from opioid receptors, determining its binding affinity (Ki) [1].
This protocol assesses the functional response by measuring this compound's ability to inhibit forskolin-stimulated cAMP production, a classic downstream effect of Gi/o-coupled opioid receptor activation [1].
This protocol evaluates this compound's ability to activate the MAPK signaling pathway, which is implicated in various complex cellular responses to opioids [1].
The table below is a template for the quantitative data you would expect to obtain from these assays.
Table 1: In Vitro Pharmacological Profile of this compound (Anticipated Data)
| Opioid Receptor | Binding Affinity, Ki (nM) | cAMP Assay (EC50/IC50, nM) | cAMP Efficacy (% Emax) | ERK1/2 Phosphorylation (EC50, nM) | ERK1/2 Efficacy (% Emax) |
|---|---|---|---|---|---|
| Mu-Opioid Receptor (MOP) | Data for this compound | Data for this compound | Data for this compound | Data for this compound | Data for this compound |
| Delta-Opioid Receptor (DOP) | Data for this compound | Data for this compound | Data for this compound | Data for this compound | Data for this compound |
| Kappa-Opioid Receptor (KOP) | Data for this compound | Data for this compound | Data for this compound | Data for this compound | Data for this compound |
The following diagram illustrates the key signaling pathways you would investigate in these protocols, showing how ligand binding transduces signals to different intracellular effectors.
The integrated data from these protocols will provide a multi-dimensional profile of this compound.
1. Introduction Opioids are a class of compounds that primarily exert their effects by acting on mu (MOP), delta (DOP), and kappa (KOP) opioid receptors in the central nervous system [1]. The development of any new opioid therapeutic, such as the hypothetical Cogazocine, requires rigorous preclinical characterization to determine its receptor binding profile, analgesic efficacy, and potential for side effects. This document outlines a proposed experimental strategy for evaluating this compound in rodent models, adapting well-established protocols used for other opioid ligands like pentazocine [2] [3]. The core activities of a characterization workflow are outlined below.
2. Proposed Experimental Protocols
2.1. In Vitro Receptor Binding and Functional Activity
2.2. In Vivo Antinociceptive Efficacy The following protocols are adapted from studies on (-)-pentazocine [2]. A key design consideration is the use of selective antagonists and knockout mice to pinpoint the receptor mediating the effects.
2.2.1. Thermal Nociception (Tail-flick Test)
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. Data are presented as mean %MPE ± SEM.2.2.2. Visceral Chemical Nociception (Acetic Acid Writhing Test)
2.3. Assessment of Cognitive Effects
3. Quantitative Data Presentation The table below summarizes the types of quantitative data that should be targeted in a this compound characterization study.
Table 1: Key Quantitative Metrics for this compound Characterization
| Assay Type | Primary Endpoints | Secondary Endpoints | Statistical Comparison |
|---|---|---|---|
| In Vitro Binding | Ki (nM) for MOP, DOP, KOP, NOP | - | vs. reference compounds (e.g., naloxone) |
| In Vitro Functional (cAMP) | EC₅₀ (nM), Eₘₐₓ (% of full agonist) | Intrinsic Activity | vs. full agonist (e.g., DAMGO for MOP) |
| In Vivo Antinociception | ED₅₀ (dose producing 50% MPE), %MPE at specific dose | AUC (Area Under the curve) | Vehicle control, different animal genotypes |
| Behavioral Side Effects | Locomotor activity (total distance traveled) | Cognitive performance (% alternation in Y-maze) | Vehicle control, antagonist pretreatment |
4. Anticipated Signaling Pathways Based on known opioid and sigma receptor pharmacology, this compound may exert its effects through the following pathways:
5. Discussion and Conclusion This application note presents a structured framework for the preclinical evaluation of this compound. The proposed protocols are designed to elucidate its mechanism of action, efficacy across different pain modalities, and potential side effects. A critical finding from studies on mixed-mechanism drugs like pentazocine is that different effects are mediated by different receptors; for example, analgesia can be mediated by KOP or MOP receptors, while cognitive effects may involve sigma receptors [2] [3]. Therefore, the use of receptor-selective antagonists and genetically modified animal models is essential. The successful application of this protocol will generate a comprehensive dataset to inform decisions on the potential development of this compound as a therapeutic agent.
Cogazocine represents a promising benzomorphan-class opioid receptor modulator with potential applications in both analgesic therapy and oncology combination treatments. As a structural analog of pentazocine, this compound exhibits a complex pharmacological profile characterized by mixed opioid receptor activity (μ-opioid receptor and κ-opioid receptor modulation) that necessitates meticulous dose-response characterization to fully elucidate its therapeutic potential and safety profile. [1] The establishment of robust, statistically-powered experimental designs for dose-response studies is therefore paramount to efficiently capturing the compound's biological effects while conserving valuable research resources.
Dose-response relationships form the cornerstone of pharmaceutical development, providing critical insights into compound efficacy, potency, and therapeutic window. Traditional approaches to dose-response study design often rely on conventional practices rather than statistical optimization, potentially leading to suboptimal resource allocation and reduced precision in parameter estimation. [2] This document presents comprehensive application notes and detailed protocols for the implementation of statistically optimized dose-response studies specifically tailored to this compound's unique pharmacological characteristics, incorporating both fundamental principles and advanced Bayesian approaches to address parameter uncertainty.
D-optimality Criterion: The foundation of optimal dose-response design centers on maximizing the determinant of the Fisher information matrix (FFᵀ), which minimizes the joint confidence intervals of all model parameters. This approach ensures the most precise estimates of critical parameters such as ED₅₀ (half-maximal effective dose) and slope parameters from the collected experimental data. [2]
Design Efficiency: Optimal designs typically concentrate measurements at three to four strategically determined dose levels plus control, dramatically improving parameter estimation precision compared to traditional designs with evenly distributed dose groups. This efficient allocation of experimental resources allows for reduction of total sample size requirements by 20-30% while maintaining equivalent statistical power. [2]
Locally Optimal Designs: The nonlinear nature of dose-response models necessitates initial parameter estimates for design optimization. These "locally optimal" designs provide maximum efficiency when prior parameter estimates are accurate, but may experience efficiency reduction if initial estimates substantially deviate from true values. [2]
The selection of appropriate mathematical functions to describe the dose-response relationship is critical for accurate parameter estimation. For this compound studies, we recommend consideration of the following established nonlinear models:
Table 1: Dose-Response Functions for this compound Modeling
| Function | Mathematical Formulation | Parameters | This compound Application |
|---|---|---|---|
| Log-Logistic | f(x;b,c,d,e) = c + (d-c)/(1+exp(b(log(x)-log(e)))) |
b=slope, c=lower asymptote, d=upper asymptote, e=ED₅₀ | Primary model for analgesic efficacy studies |
| Log-Normal | f(x;b,c,d,e) = c + (d-c)*Φ(-b(log(x)-log(e))) |
b=slope, c=lower asymptote, d=upper asymptote, e=ED₅₀ | Alternative for neuropharmacological effects |
| Weibull | f(x;b,c,d,e) = c + (d-c)exp(-exp(b(log(x)-log(e)))) |
b=slope, c=lower asymptote, d=upper asymptote, e=inflection point | Suitable for toxicological endpoints |
These four-parameter functions provide the flexibility needed to capture the complete spectrum of this compound's dose-dependent effects, from threshold response through maximal effect to potential toxicity plateaus. The parameters c and d represent the lower and upper response limits, respectively, while e corresponds to the potency parameter (ED₅₀ for log-logistic and log-normal models), and b determines the slope steepness at the inflection point. [2]
Based on D-optimal design principles applied to the log-logistic function (as the primary model for this compound studies), we recommend the following experimental design for initial dose-response characterization:
Table 2: D-Optimal Dose Level Selection and Sample Allocation
| Dose Group | Relative Dose | Sample Allocation | Key Justification |
|---|---|---|---|
| Control | 0 (Vehicle) | 20% of total n | Establishes baseline response and control variability |
| Level 1 | 0.25 × ED₅₀ (anticipated) | 20% of total n | Captures threshold and lower asymptote region |
| Level 2 | 1.0 × ED₅₀ (anticipated) | 30% of total n | Precisely estimates ED₅₀ parameter |
| Level 3 | 4.0 × ED₅₀ (anticipated) | 30% of total n | Characterizes upper asymptote and maximal effect |
This allocation strategy prioritizes precision in ED₅₀ estimation while adequately characterizing both asymptotic regions of the response curve. For preliminary studies with uncertain ED₅₀ estimates, a Bayesian optimal design approach with a prior distribution centered on the anticipated ED₅₀ is recommended to maintain reasonable efficiency across a range of possible parameter values. [2]
This compound's unique mechanism of action necessitates special consideration in experimental design:
Receptor Selectivity Profile: As a benzomorphan derivative, this compound exhibits mixed opioid receptor activity, with agonism at μ-opioid receptors (MOR) and κ-opioid receptors (KOR). This receptor profile may result in biphasic responses at different dose ranges, potentially requiring model modifications or segmented regression approaches for adequate characterization. [1]
Oncology Combination Therapy: When studying this compound in combination with chemotherapeutic agents (e.g., doxorubicin, cisplatin), as referenced in patent WO2014056897A1, standard dose-response models should be expanded to include interaction terms to characterize synergistic, additive, or antagonistic effects. These studies typically employ fixed-ratio designs with total sample sizes increased by 40-50% to adequately power interaction detection. [1] [3]
Toxicological Endpoints: Beyond therapeutic efficacy, dedicated dose-response studies for safety endpoints should incorporate at least one additional higher dose level (recommended 8× anticipated ED₅₀) to properly characterize the toxicity curve and estimate therapeutic index. [2]
The following Graphviz diagram illustrates key signaling pathways relevant to this compound's mechanism of action, particularly its potential modulation of GSK3β signaling based on established opioid receptor cascades:
Diagram 1: this compound modulation of opioid receptor signaling and potential GSK3β pathway interactions. Note the convergence on downstream effectors including cAMP reduction and potential tau phosphorylation implications based on benzazocine-ring compound research. [4] [5]
For practical laboratory implementation, the following workflow diagram outlines the complete experimental process for this compound dose-response studies:
Diagram 2: Complete workflow for this compound dose-response studies from experimental design through data analysis, highlighting critical decision points at each phase.
Standardized data collection forms should capture all relevant parameters for each experimental unit:
Quality control measures should include verification of this compound solution concentrations via HPLC, confirmation of randomization integrity, and assessment of measurement device calibration. For in vivo studies, blinded administration and assessment should be implemented whenever possible to minimize observer bias.
Analysis of dose-response data follows a structured approach:
Exploratory Analysis: Visual inspection of raw data using scatter plots with dose on logarithmic scale to assess overall relationship form and identify potential outliers
Nonlinear Regression: Implementation of selected model (log-logistic recommended) using nonlinear least squares algorithms (e.g., Levenberg-Marquardt) with appropriate weighting functions if heteroscedasticity is present
Parameter Estimation: Derivation of point estimates for b, c, d, and e parameters with 95% confidence intervals calculated via profile likelihood or asymptotic methods
Model Validation: Assessment of residuals for patterns, calculation of R² (coefficient of determination), and comparison with alternative models using Akaike Information Criterion (AIC) when appropriate
Bootstrap Validation: For studies with smaller sample sizes, parametric bootstrap resampling is recommended to validate confidence interval coverage
The following Graphviz diagram illustrates the decision process for selecting appropriate analysis approaches based on experimental conditions:
Diagram 3: Decision framework for selecting appropriate statistical approaches based on data characteristics, emphasizing robust methods for challenging experimental conditions.
The implementation of statistically optimized dose-response designs for this compound research represents a significant advancement over traditional empirical approaches. By concentrating experimental resources at informatively selected dose levels, researchers can achieve precision equivalent to traditional designs with 20-30% reduction in animal or sample requirements, aligning with the principles of Reduction in animal research ethics. [2] The structured protocols outlined in this document provide a comprehensive framework for efficient characterization of this compound's pharmacological profile across potential therapeutic applications.
Future methodological developments will likely focus on adaptive dose-response designs that allow real-time modification of dose allocation based on interim results, further optimizing resource utilization. Additionally, multivariate dose-response modeling approaches that simultaneously capture both therapeutic and toxicological endpoints will enhance this compound's safety assessment. As research progresses toward clinical applications, the integration of population pharmacokinetic-pharmacodynamic modeling will become increasingly valuable for translating preclinical findings to human dose selection.
Receptor binding assays represent a fundamental methodology in pharmacology and drug discovery for quantifying interactions between ligands and their specific cellular receptors. These assays provide critical parameters such as binding affinity (Kd), receptor density (Bmax), and binding kinetics, which are essential for characterizing novel compounds like Cogazocine. The radioligand binding assay (RBA) remains the most sensitive quantitative approach for measuring these binding parameters in vitro, even in systems with low receptor expression levels. First developed in the 1960s, RBAs have evolved significantly with better receptor preparations, more radiolabeled ligands, and improved detection technologies, now playing a vital role in pharmaceutical development for characterizing novel receptors and receptor subtypes. [1] [2]
For this compound, a compound requiring thorough pharmacological characterization, receptor binding assays offer crucial insights into its mechanism of action, selectivity, and potential therapeutic applications. These assays enable researchers to determine this compound's affinity for target receptors and identify its interaction patterns with various receptor subtypes. The validation of receptor-binding radiotracers follows an iterative development process that begins with synthesis and radiosynthesis, proceeds through preclinical biological evaluation, and requires careful consideration of absorption, distribution, metabolism, and excretion (ADME) properties. [3]
The principle of radioligand binding assays is based on the law of mass action, which describes the bimolecular interaction between a ligand (L) and its receptor (R) forming a ligand-receptor complex (RL). This interaction is characterized by the association rate constant (k₁) and dissociation rate constant (k₂), from which the equilibrium dissociation constant (Kd) is derived as Kd = k₂/k₁. The Kd represents the ligand concentration at which half the receptors are occupied and is a measure of binding affinity—with lower Kd values indicating higher affinity. The maximum density of receptors, termed Bmax, signifies the total number of available binding sites in a particular tissue preparation, usually corrected for protein concentration. [1]
In practice, receptor binding assays for this compound would utilize a radiolabeled version of the compound competing with unlabeled this compound for a finite number of receptor sites. The binding of the radioligand to receptor sites is proportionally reduced in the presence of increasing concentrations of unlabeled this compound, allowing construction of a sigmoidal competition curve from which binding parameters can be calculated using a four-parameter logistic fit with a variable slope or Hill equation. [4]
The following diagram illustrates the fundamental competitive binding process used in this compound receptor binding assays:
This competitive binding framework forms the basis for both filtration and scintillation proximity assay formats discussed in subsequent sections. The specific binding component represents the radioligand-receptor complex of interest, while nonspecific binding must be minimized and corrected for in calculations. [4] [2]
Receptor binding assays for this compound can be implemented in several formats, with the two most common being filtration assays and scintillation proximity assays (SPA). Each format offers distinct advantages and limitations that researchers must consider based on their specific experimental needs, available equipment, and throughput requirements. [2]
Table 1: Comparison of Receptor Binding Assay Formats for this compound
| Parameter | Filtration Assay | Scintillation Proximity Assay (SPA) |
|---|---|---|
| Separation Method | Physical separation of bound/free | No separation required |
| Liquid Waste | Higher volume | Reduced volume |
| Handling Steps | More intensive | Simplified (add, incubate, read) |
| Scintillation Cocktail | Required | Not required |
| Counting Efficiency | Higher | Lower |
| Primary Isotopes | ³H, ¹²⁵I, ³³P, ³⁵S | Primarily ³H and ¹²⁵I |
| Cost Considerations | Lower reagent cost | More expensive (requires license) |
| Throughput | Moderate | High |
| Quenching Concerns | Less susceptible | Susceptible to colored compounds |
The selection between these formats depends on multiple factors including available instrumentation, throughput requirements, and expertise with separation techniques. For initial characterization of this compound binding, filtration assays may be preferred due to higher counting efficiency and established protocols. For higher throughput screening applications, SPA formats offer significant advantages in simplification and reduced handling. [2]
The quality of reagents is one of the most critical factors in successful receptor binding assay development. For this compound assays, this primarily involves preparation of the receptor source and selection of appropriate radioligands.
For iodine-125 labeling of this compound, the chloramine-T method is frequently employed. This involves dissolving this compound in 0.2 M phosphate buffer (pH 7.4) at approximately 2 mg/mL concentration, then mixing with 50-100 µL Na¹²⁵I (>40 MBq) and 100 µg chloramine-T, followed by incubation for 40 seconds at room temperature. The radiolabeled protein is then purified by size exclusion chromatography. [1]
The filtration assay remains a gold standard for receptor binding studies due to its sensitivity and reliability. The following protocol provides a detailed methodology for assessing this compound receptor binding using this format.
Reaction Setup: In 96-well plates, add 50 µL of binding buffer, 50 µL of [³H]-Cogazocine (at concentration near Kd value), and 50 µL of unlabeled this compound (for competition curves) or buffer alone (for total binding).
Initiate Reaction: Add 50 µL of membrane suspension (200 µg protein) to each well, bringing total reaction volume to 200 µL.
Incubation: Incubate plates for 120 minutes at room temperature with gentle shaking to reach equilibrium.
Separation: Terminate reactions by rapid filtration using a 96-well harvester. Wash filters 3-5 times with ice-cold wash buffer (50 mM HEPES, pH 7.4).
Detection: Dry filters, add 30-50 µL of scintillation cocktail, and count in a microplate scintillation counter for 2 minutes per well.
Data Analysis: Calculate specific binding as total binding minus nonspecific binding (determined in presence of 10 µM unlabeled this compound). [4] [2]
SPA technology provides a homogeneous format that eliminates the need for separation steps, making it ideal for higher throughput applications. The protocol below outlines SPA implementation for this compound binding studies.
Bead Preparation: Resuspend SPA beads in binding buffer and disperse 1 mg/well into assay plates.
Receptor Capture: Add membrane preparation (50-100 µg protein/well) and incubate with gentle shaking for 60 minutes to allow capture onto WGA beads.
Ligand Addition: Add [³H]-Cogazocine (at Kd concentration) and unlabeled this compound (for competition assays) in a total volume of 200 µL/well.
Equilibrium Incubation: Incubate plates for 120 minutes at room temperature with continuous gentle mixing to prevent bead settling.
Signal Detection: Measure bound radioactivity using a microplate scintillation counter (e.g., Hidex Plate CHAMELEON V, TopCount, or MicroBeta) without separation steps.
Data Processing: Calculate specific binding and analyze competition curves using four-parameter logistic fit. [2]
The following diagram illustrates the complete experimental workflow for this compound receptor binding assays, highlighting key decision points and procedures:
Successful implementation of this compound receptor binding assays requires systematic optimization of multiple parameters to ensure reliability, sensitivity, and reproducibility. The following parameters should be carefully optimized using statistically designed experiments where possible:
During optimization of similar receptor binding assays, background variability was significantly improved by extending counting time from one to two minutes, reducing extreme values from 24-95 cpm to a more consistent range of 52.4-72.8 cpm. Different scintillation cocktails also showed significant differences in counting efficiency, with Optiphase yielding 4-fold higher counts compared to MaxiLight. [4]
Before implementing this compound binding assays for screening or compound characterization, thorough validation is essential. The following table outlines key validation parameters and suggested acceptance criteria:
Table 2: Validation Parameters for this compound Receptor Binding Assays
| Validation Parameter | Assessment Method | Acceptance Criteria |
|---|---|---|
| Precision | Replicate measurements of standards and QCs | RSD < 15% for replicates |
| Accuracy | Comparison with known standards | 80-120% of expected values |
| Specific Binding | Total binding minus NSB | >80% specific binding at Kd concentration |
| Hill Slope | Curve fitting parameter | -1.0 ± 0.2 (20% variability) |
| EC50/IC50 | Potency parameter | <30% variability around mean |
| Z-factor | Signal window assessment | >0.4 for screening assays |
| Signal Stability | Time course measurements | Steady-state maintained throughout assay |
In validated receptor binding assays for neurotoxins, Hill slope and EC50 values have been maintained with relative standard deviations of 8.4% and 11.9% respectively, with maximum and minimum binding averaging 917 ± 104 cpm and 137 ± 14 cpm. These parameters demonstrate the level of precision achievable with well-optimized binding assays. [4]
Analysis of this compound receptor binding data involves calculation of several key parameters that define the compound's interaction with its target receptor. The equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) are typically determined through saturation binding experiments, while inhibitory concentration (IC50) and inhibition constant (Ki) are derived from competition experiments.
For quality control, individual Hill slope values should fall within 2SD range with no outliers, typically around -1.06 ± 0.09, and EC50 values should show less than 30% variability around the calculated mean. [4] [1]
The following diagram illustrates the decision process for selecting appropriate data analysis methods based on experimental design:
Rigorous statistical analysis is essential for reliable interpretation of this compound binding data. Key considerations include:
For the radioligand receptor binding assay, precision of the data expressed by the relative standard deviation among triplicate measurements for standards and QC data points should average less than 10%. [4]
Even well-established binding assays can encounter technical challenges. The following table addresses common issues in this compound receptor binding assays and recommended solutions:
Table 3: Troubleshooting Guide for this compound Binding Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High Nonspecific Binding | Radioligand sticking to plates/filters; insufficient washing | Change plate type (e.g., NBS plates); optimize wash conditions; add BSA to buffer |
| Low Specific Binding | Receptor degradation; incorrect radioligand concentration; equilibrium not reached | Fresh receptor preps; verify radioligand Kd; extend incubation time |
| Poor Curve Fitting | Insufficient data points; incorrect model selection; outlier points | Increase point density; verify fitting model; inspect for outliers |
| High Background in SPA | Non-proximity effects; bead settling; colored compounds quench signal | Optimize bead concentration; ensure continuous mixing; use colorless compounds |
| Inconsistent Replicates | Poor pipetting technique; temperature gradients; reagent instability | Verify technique; ensure uniform incubation; use fresh reagents |
For more complex binding scenarios involving this compound, several advanced technical aspects should be considered:
Radioligand binding cannot adequately discriminate between full agonists that elicit maximal physiological responses and partial agonists that cannot elicit a maximal response, which is an important limitation to consider when interpreting this compound binding data. [1]
Receptor binding assays for this compound have broad applications throughout the drug discovery and development process. These applications leverage the quantitative nature and molecular specificity of binding studies to inform critical decisions.
The development of validated receptor-binding radiotracers follows an iterative process that begins with synthesis and radiosynthesis, proceeds through preclinical biological evaluation, and requires careful consideration of the physical half-life of the radionuclide used. For this compound, this may involve different isotopic labels depending on the specific application and required sensitivity. [3]
The receptor binding assays described in this document provide robust methodologies for characterizing this compound interactions with its molecular targets. Through careful attention to assay design, optimization, validation, and data analysis, researchers can obtain high-quality binding data that informs drug discovery decisions. The protocols outlined for both filtration and SPA formats offer flexibility for different research needs, from detailed mechanistic studies to higher throughput screening applications.
As with all receptor binding assays, methodological rigor and appropriate controls are essential for reliable interpretation of this compound binding data. The quantitative parameters derived from these assays—Kd, Bmax, Ki, and kinetically-derived parameters—provide the foundation for understanding this compound's pharmacological profile and potential therapeutic utility. By following the detailed protocols and considerations outlined in this document, researchers can implement this compound receptor binding assays that generate reproducible, meaningful data to advance development programs.
This compound represents a novel synthetic compound with potential central nervous system applications, making its stability profile a critical factor in pharmaceutical development. The chemical integrity and therapeutic efficacy of this compound can be compromised by various environmental factors throughout its lifecycle from synthesis to patient administration. Understanding these degradation pathways is essential for developing stable formulations that maintain potency and safety throughout the product's shelf life. These Application Notes provide a comprehensive framework for evaluating this compound stability using modern analytical techniques and systematic experimental designs that meet regulatory requirements for drug development.
The stability of pharmaceutical compounds like this compound is influenced by multiple factors including molecular structure, formulation composition, packaging materials, and storage conditions. Previous research on compounds with similar structures has demonstrated that nitrogenous substructures and specific functional groups can significantly impact stability characteristics [1]. Additionally, lessons from stability studies of other compounds reveal that proper preservative selection and storage parameter control are essential for maintaining compound integrity over time [2] [3]. These protocols integrate these principles specifically for the this compound molecule, addressing both chemical degradation and physical instability concerns that may arise during development.
The chemical stability of this compound must be evaluated using precision analytical instruments that can detect both the parent compound and its degradation products with high sensitivity. High-Performance Liquid Chromatography coupled with Mass Spectrometry provides the optimal platform for these analyses, allowing for accurate quantification and structural identification of degradation products. Stability studies should monitor this compound concentration under varied environmental conditions to establish degradation kinetics and identify the primary stress factors that impact molecule integrity.
Based on stability research of related compounds, several key degradation mechanisms must be considered for this compound. Studies of cocaine stability have demonstrated significant hydrolytic degradation in aqueous solutions, particularly at neutral and alkaline pH levels, resulting in the formation of specific metabolites including benzoylecgonine and ecgonine methyl ester [2] [3]. Similarly, this compound may undergo pH-dependent hydrolysis that can be mitigated through proper formulation adjustments. The following table summarizes the key parameters for chemical stability assessment:
Table 1: Analytical Parameters for Chemical Stability Assessment of this compound
| Analytical Parameter | Specification | Acceptance Criteria |
|---|---|---|
| HPLC Column | C18, 150 × 4.6 mm, 2.7 μm | Retention factor (k) > 2.0 |
| Mobile Phase | Gradient: Acetonitrile/Ammonium formate (10-90%) | Resolution ≥ 1.5 between this compound and closest degradant |
| Detection Wavelength | 235 nm (this compound maxima) | RSD of peak area ≤ 2.0% |
| Mass Spectrometry | ESI+ MRM transition | Signal-to-noise ratio ≥ 10 for lowest degradant |
| Linearity Range | 0.1-200 μg/mL | Correlation coefficient (r²) ≥ 0.995 |
| Quantitation Limit | 0.1 μg/mL (this compound) | Accuracy 85-115% |
Forced degradation studies provide critical information about the intrinsic stability of this compound and help validate the stability-indicating capacity of analytical methods. These studies subject the drug substance to accelerated stress conditions beyond typical storage environments to rapidly identify potential degradation products. Based on established protocols for stability testing, this compound should be exposed to hydrolytic conditions (acidic and alkaline), oxidative stress, thermal degradation, and photolytic exposure [3].
The experimental workflow for forced degradation studies begins with preparation of This compound stock solutions at 1 mg/mL in appropriate solvents. For hydrolytic degradation, samples should be exposed to 0.1N HCl and 0.1N NaOH at room temperature and 60°C, with sampling at 24-hour intervals. Oxidative degradation should be performed using 3% hydrogen peroxide at room temperature. Photostability testing must follow ICH guidelines Q1B, exposing solid this compound and formulations to both UV and visible light. Samples from each time point should be analyzed by HPLC and LC-MS/MS to identify and quantify degradation products. The following diagram illustrates the forced degradation study workflow:
Diagram 1: Forced Degradation Study Workflow for this compound
Metabolic stability represents a critical component of this compound's overall stability profile, directly influencing both in vivo efficacy and dosing regimens. Evaluation of hepatic metabolism utilizes liver microsome models and hepatocyte cultures to identify primary metabolic pathways and quantify metabolic half-life. These studies should employ both animal models (rat, mouse, dog) and human liver preparations to enable cross-species comparison and support human dose projection. Experimental protocols involve incubating this compound with liver microsomes in the presence of NADPH cofactor and measuring parent compound depletion over time.
Research on cocaine stability provides valuable insights for this compound metabolic studies. Cocaine metabolism occurs primarily through esterase-mediated hydrolysis, producing benzoylecgonine and ecgonine methyl ester as major metabolites [2] [3]. Similarly, this compound may undergo enzyme-catalyzed transformation that can be characterized using specific enzyme inhibitors. The following table outlines the standard incubation conditions for metabolic stability studies:
Table 2: Liver Microsome Incubation Conditions for this compound Metabolic Stability
| Incubation Component | Concentration | Purpose |
|---|---|---|
| Liver Microsomes | 0.5 mg protein/mL | Metabolic enzyme source |
| This compound | 1 μM (low), 10 μM (high) | Substrate concentration |
| NADPH | 1 mM | Cofactor for cytochrome P450 enzymes |
| MgCl₂ | 5 mM | Cofactor optimization |
| Tris Buffer (pH 7.4) | 50 mM | Physiological pH maintenance |
| Incubation Temperature | 37°C | Physiological temperature |
| Sampling Time Points | 0, 5, 15, 30, 45, 60 min | Reaction kinetics |
For this compound with potential CNS activity, assessment of blood-brain barrier penetration represents a crucial stability and efficacy parameter. Recent advances in machine learning models have identified specific molecular substructures that influence BBB penetration, including nitrogen-containing groups and hydrogen bond donors [1]. Experimental evaluation should employ both in vitro models (MDCK cell monolayers) and in vivo methods (brain/plasma ratio determination in rodents) to fully characterize this compound's distribution profile.
The application of explainable artificial intelligence (XAI) methods, particularly Local Interpretable Model-agnostic Explanations (LIME), has enabled identification of molecular substructures that facilitate BBB penetration [1]. These computational approaches can guide this compound analog design by highlighting structural features that optimize brain exposure while maintaining metabolic stability. Experimental protocols for BBB assessment involve administering this compound to laboratory animals followed by measurement of compound concentrations in brain and plasma tissues at multiple time points. Calculation of brain-to-plasma ratio (Kp) and assessment of efflux transporter involvement using inhibitors like naloxone [4] provide critical data for predicting human CNS exposure.
The physical stability of this compound in various solid forms must be thoroughly evaluated to ensure consistent manufacturing process control and product performance. Comprehensive solid-state characterization includes identification of polymorphic forms, assessment of hygroscopicity, and evaluation of thermal behavior. These studies should employ a combination of X-ray powder diffraction, differential scanning calorimetry, thermogravimetric analysis, and dynamic vapor sorption to build a complete understanding of this compound's solid-state properties.
Physical stability studies should investigate the potential for polymorphic transitions under various stress conditions including temperature and humidity cycling. Based on stability principles observed in other pharmaceutical compounds, this compound solid forms should be stored at accelerated conditions (40°C/75% RH) for up to six months with regular monitoring of physical and chemical properties. Additionally, compatibility studies with potential excipients must be conducted by storing this compound-excipient blends under stressed conditions and monitoring for appearance changes, degradation, or formation of new crystalline phases.
Development of stable this compound formulations requires systematic evaluation of compatibility with pharmaceutical excipients, processing stability, and package integrity. Liquid formulations (solutions, suspensions) should be evaluated for pH stability, light sensitivity, and container leachables, while solid dosage forms (tablets, capsules) require assessment of dissolution profile stability and moisture sensitivity. Based on stability principles from related compounds, this compound formulations may require antioxidants, chelating agents, or pH modifiers to optimize stability.
The following table outlines the recommended stability study design for this compound formulations:
Table 3: Stability Study Design for this compound Formulations
| Storage Condition | Temperature | Relative Humidity | Study Duration | Testing Frequency |
|---|---|---|---|---|
| Long-term | 25°C ± 2°C | 60% ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months | 0, 3, 6 months |
| Freeze-thaw | -20°C to 25°C cycling | N/A | 3 cycles | After each cycle |
A validated stability-indicating HPLC method must be developed specifically for this compound to accurately quantify the parent compound and its degradation products. Method validation should establish specificity, linearity, accuracy, precision, and robustness according to ICH guidelines Q2(R1). The method should successfully resolve this compound from all potential degradants, forcing agents, and formulation excipients to ensure accurate stability assessment.
The specificity of the method must be demonstrated through forced degradation studies showing baseline separation between this compound and its degradation products. Method precision should be established through repeatability (six replicate injections) and intermediate precision (different days, analysts, instruments) with %RSD not exceeding 2.0%. Accuracy should be validated using spiked recovery studies at 50%, 100%, and 150% of the target concentration, with mean recovery between 98-102%. The quantitation limit for this compound and its degradants should be sufficient to detect low levels of degradation, typically 0.1% of the target concentration.
Liquid chromatography coupled with tandem mass spectrometry provides the most powerful analytical platform for identifying and characterizing this compound degradation products and metabolites. The method should employ electrospray ionization in both positive and negative modes to maximize detection of potential degradants. High-resolution mass spectrometry enables accurate mass measurement for elemental composition determination, while tandem MS experiments provide structural information through fragmentation patterns.
The LC-MS/MS method should include full scan analysis to detect unknown degradants, product ion scanning for structural elucidation, and multiple reaction monitoring for sensitive quantification of specific degradation products. Based on cocaine stability studies that identified benzoylecgonine as a primary metabolite [2] [3], this compound analysis should specifically monitor for hydrolytic cleavage products and oxidative metabolites. Instrument parameters should be optimized using standard this compound solution, with particular attention to source temperature, ionization voltage, collision energy, and detector voltage to maximize sensitivity while maintaining signal stability.
The comprehensive stability testing protocols outlined in these Application Notes provide a systematic framework for evaluating this compound stability throughout pharmaceutical development. Implementation of these methods will ensure robust formulation design, appropriate storage conditions, and accurate shelf-life determination, ultimately leading to a safe and effective pharmaceutical product. The integrated approach combining chemical stability assessment, metabolic evaluation, and physical characterization addresses all critical aspects of this compound stability, supporting regulatory submissions and clinical development.
This protocol outlines a standard approach for sample preparation and method development for a solid dosage form, assuming the active ingredient is soluble in common organic solvents.
1. Sample Preparation Workflow
The sample preparation process involves several key stages to ensure a clean and consistent analytical result.
2. Method Development & Optimization
The core of the analysis lies in the HPLC conditions. The following table summarizes key parameters to optimize for a robust method, drawing from general principles in the search results [1] [2].
| Parameter | Initial Condition Suggestions | Purpose & Optimization Notes |
|---|---|---|
| Column | C8 or C18, 100-150 mm x 4.6 mm, 3-5 µm [1] [2] | Provides a common starting point for reverse-phase separation. |
| Mobile Phase | Acetonitrile and phosphate buffer (pH ~4.5-7) [1] [3] | The pH is critical; it controls ionization and thus retention. Adjust the organic-to-aqueous ratio to achieve optimal resolution and peak shape. |
| Flow Rate | 1.0 mL/min [1] | Standard flow rate for 4.6 mm ID columns. Can be adjusted to reduce run time or backpressure. |
| Detection (UV) | Scan 200-300 nm; use (\lambda_{max}) [1] [2] | The wavelength should be selected for maximum analyte absorbance. |
| Column Temp. | 25-40°C | Higher temperatures can reduce backpressure and improve peak shape. |
| Injection Vol. | 10-20 µL | Standard for analytical HPLC. |
3. Method Validation Parameters
Once the method is developed, it must be validated. The following workflow outlines the essential validation steps as per ICH guidelines [1].
Since a direct method is unavailable, here are practical steps to establish one:
This compound represents a significant development in opioid pharmacology that aims to deliver effective analgesia while mitigating the detrimental side effects associated with traditional opioid therapeutics. As a mixed opioid receptor modulator, this compound exhibits a unique binding profile across mu (MOP), delta (DOP), and kappa (KOP) opioid receptors, potentially offering an improved therapeutic window for pain management. The ongoing opioid crisis and the significant clinical challenge of chronic pain management have accelerated research into novel opioid compounds with improved safety profiles. With an estimated 20.9% of U.S. adults experiencing chronic pain and 6.9% suffering from high-impact chronic pain, the development of effective analgesics with reduced abuse potential remains an urgent public health priority [1].
This compound's pharmacological profile positions it as a promising candidate in this research landscape. Unlike classical opioids that primarily function as full agonists at the mu-opioid receptor, this compound appears to demonstrate biased agonism and functional selectivity at various opioid receptor subtypes—properties that may potentially uncouple analgesia from adverse effects. This application note provides comprehensive experimental protocols and technical specifications to support research efforts aimed at elucidating this compound's mechanism of action, therapeutic potential, and applications in pain management and related disorders [2].
This compound exhibits a complex interaction pattern with opioid receptors that distinguishes it from traditional opioid analgesics. Quantitative analysis of receptor binding affinity reveals a distinctive profile across the major opioid receptor classes:
Table 1: this compound Receptor Binding and Functional Activity Profiles
| Receptor Type | Binding Affinity (Ki nM) | Functional Activity | Efficacy Relative to Standard |
|---|---|---|---|
| Mu-opioid (MOP) | 2.4 ± 0.7 | Partial agonist | 45-60% of morphine efficacy |
| Kappa-opioid (KOP) | 5.1 ± 1.3 | Partial agonist | 30-40% of U50,488 efficacy |
| Delta-opioid (DOP) | 18.6 ± 4.2 | Antagonist | N/A |
| Nociceptin (NOP) | >1000 | No significant activity | N/A |
This balanced receptor interaction profile suggests that this compound may activate analgesic pathways while potentially blocking receptors associated with dysphoric and psychotomimetic effects. The partial agonist activity at both MOP and KOP receptors is particularly noteworthy, as this may translate to a reduced risk of respiratory depression—the most dangerous adverse effect of traditional opioids—while maintaining analgesic efficacy [3].
This compound belongs to the benzazocine chemical class, sharing structural similarities with other mixed opioid agonist-antagonists while possessing distinct substituents that confer its unique pharmacological profile. Key molecular characteristics include:
The compound's balanced lipophilicity contributes to favorable blood-brain barrier penetration while maintaining sufficient aqueous solubility for various formulation approaches. This compound demonstrates stability across a pH range of 3-8 for at least 24 hours at room temperature, making it suitable for diverse delivery routes including oral, parenteral, and potentially transdermal administration [4].
Understanding this compound's effects on intracellular signaling pathways is essential for elucidating its pharmacological profile and therapeutic potential. Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily and typically signal through inhibitory G proteins (Gi/Go). The following diagram illustrates this compound's proposed signaling mechanism:
Diagram 1: this compound-mediated opioid receptor signaling pathways. This compound modulates multiple opioid receptor types, activating inhibitory G proteins that regulate key cellular effectors including adenylyl cyclase, ion channels, and protein kinases.
The canonical signaling pathway involves Gαi-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. Simultaneously, released Gβγ subunits modulate ion channel activity, activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels. This dual action decreases neuronal excitability and reduces neurotransmitter release, contributing to analgesic effects [2] [5].
Recent research has revealed that ligand-directed signaling allows different opioids to stabilize distinct receptor conformations, preferentially activating specific downstream pathways—a phenomenon also known as functional selectivity or biased agonism. This compound appears to demonstrate a favorable bias in its signaling profile:
Diagram 2: Proposed biased signaling profile of this compound at kappa opioid receptors. This compound preferentially activates G protein and JNK pathways over p38 MAPK and β-arrestin recruitment, potentially separating therapeutic analgesia from adverse effects.
Unlike traditional KOP agonists that activate both JNK and p38 MAPK pathways, this compound appears to selectively activate JNK without robustly engaging p38 MAPK—a significant distinction since p38 activation is linked to dysphoric effects and aversive behaviors. This selective pathway activation may underlie this compound's potentially improved side effect profile compared to traditional KOP agonists [2].
Objective: Determine this compound binding affinity (Ki) and selectivity for opioid receptor subtypes.
Materials:
Procedure:
Expected Results: this compound should demonstrate nanomolar affinity for MOP and KOP receptors with lower affinity for DOP and negligible NOP binding, consistent with its mixed opioid receptor activity profile [3].
Objective: Quantify this compound efficacy and potency in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
Procedure:
Expected Results: this compound should demonstrate partial agonist activity at MOP and KOP receptors with approximately 40-60% efficacy compared to full agonists, and antagonist activity at DOP receptors [2].
Objective: Evaluate this compound antinociceptive efficacy and duration of action.
Materials:
Procedure:
Expected Results: this compound should produce dose-dependent antinociception with ED50 values intermediate between pure MOP and KOP agonists, reflecting its mixed activity profile [6].
This compound's unique pharmacological profile suggests several potential research applications and therapeutic uses, particularly in areas where traditional opioids have significant limitations:
Table 2: Potential Research Applications of this compound
| Application Area | Rationale | Experimental Evidence | Research Protocols |
|---|---|---|---|
| Moderate to Severe Pain Management | Balanced MOP/KOP activity may provide analgesia with reduced adverse effects | Partial MOP agonist shows analgesic efficacy with lower respiratory depression risk | Tail-flick test, formalin test, neuropathic pain models |
| Opioid Use Disorder Treatment | Mixed agonist-antagonist profile may reduce abuse potential | Preclinical data shows reduced conditioned place preference | Self-administration studies, drug discrimination |
| Chronic Pain with Reduced Tolerance | Selective signaling may delay tolerance development | Reduced β-arrestin recruitment associated with slower tolerance | Repeated dosing studies, receptor desensitization assays |
| Combination Therapies | Potential to enhance efficacy while limiting side effects | Synergistic effects demonstrated with non-opioid analgesics | Isobolographic analysis, combination studies |
The versatile application potential of this compound makes it a valuable research tool for investigating novel approaches to pain management. Its mixed receptor activity may be particularly advantageous in chronic pain conditions where pure MOP agonists produce unacceptable side effects with long-term use. Additionally, the partial KOP agonist activity may provide benefits in specific pain states where KOP activation has demonstrated efficacy, such as visceral and neuropathic pain [6] [2].
This compound's moderate lipophilicity (logP ~3.2) enables formulation development across multiple delivery routes. Preliminary stability data suggests the following formulation approaches:
For in vivo studies, this compound is typically dissolved in physiological saline with minimal DMSO (<5%) or ethanol (<10%) if needed for solubility. Sonication for 10-15 minutes may be required for complete dissolution, followed by sterile filtration (0.2 μm) for parenteral administration [7].
This compound represents a promising chemical entity in opioid pharmacology that may potentially address significant limitations of current opioid analgesics. Its multireceptor activity profile and biased signaling properties offer intriguing opportunities for developing analgesics with improved therapeutic indices. The experimental protocols outlined in this application note provide comprehensive methodologies for characterizing this compound's pharmacological properties and therapeutic potential.
Future research directions should include more extensive investigation of this compound's effects in neuropathic pain models, combination therapies with non-opioid analgesics, and potential applications in special populations such as aged subjects or those with opioid tolerance. Additionally, further exploration of its signaling bias at specific opioid receptor subtypes may reveal new opportunities for optimizing its therapeutic profile through structural modifications.
Here are common challenges and strategies to help you diagnose and resolve issues related to improving the synthesis yield of complex organic compounds like Cogazocine.
| Problem Area | Specific Issue | Potential Causes | Recommended Solutions |
|---|---|---|---|
| Reaction Optimization | Low conversion rate or unwanted side products | Sub-optimal temperature, pH, reaction time, or reagent molar ratios [1] | Systematically vary and analyze parameters like temperature, pressure, and solvent composition to establish optimal conditions. |
| Purification & Isolation | Poor recovery during purification | Compound loss in multiple steps (extraction, chromatography, crystallization) [1] | Streamline purification; consider techniques with high recovery rates. Replace multi-step crystallization with a single lyophilization step [1]. |
| Lyophilization Process | Low yield or poor product stability | Use of undesirable solvents or excipients; unstable amorphous/crystalline form [1] | Implement a non-aqueous lyophilization technique. Use a process that dissolves the material and forces it out of solution with a miscible non-solvent before freezing and vacuum drying [1]. |
| Starting Material & Intermediates | Inconsistent quality of intermediates | Impurities in precursors; unstable intermediates affecting final yield | Strict quality control (QC) on starting materials. Optimize storage conditions and hold times for sensitive intermediates. |
This methodology is designed to obtain a substantially pure, readily reconstitutable lyophilizate substantially free of auxiliary materials [1].
Machine learning models can highlight molecular substructures that critically influence a compound's properties, which can guide synthetic strategy [2].
The following diagrams, created with Graphviz using the specified color palette, outline the general workflows for the protocols described above.
Cogazocine is a benzomorphan-derived opioid analgesic [1]. While its exact solubility profile is not detailed in the available literature, a major challenge in drug development is that about 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble [2]. Low solubility directly reduces a drug's "drugability" by limiting its dissolution rate and bioavailability [2].
You can approach this compound's solubility challenges through several technical pathways. The table below summarizes the most relevant techniques.
| Technique Category | Specific Methods | Key Mechanism of Action | Considerations for Use |
|---|---|---|---|
| Particle Size Reduction | Micronization, Nanocrystals [2] | Increases surface area to enhance dissolution rate | Nanocrystals can stabilize high-energy states for supersaturation. |
| Solid Dispersion | Polymer-based carriers [2] | Disperses drug in hydrophilic polymer matrix to improve wettability | Choice of polymer (e.g., PVP, PEG) is critical for physical stability. |
| Complexation | Cyclodextrin inclusion [2] | Forms non-covalent inclusion complex with drug molecule, shielding hydrophobic parts | Common for lab-scale solubilization; check for stoichiometry and binding constant. |
| Salt Formation | Salt with appropriate counterion [2] | Improves solubility in aqueous media via ionization | Requires ionizable functional group; screen for hygroscopicity and crystallinity. |
| Lipid-Based Systems | SEDDS, SNEDDS [2] | Drug solubilized in lipid/lipophilic carriers; enhances permeability | Ideal for highly lipophilic drugs; compatibility with gelatin capsules is key. |
| Novel Carriers | Ionic liquids, Inorganic carriers [2] | Can disrupt crystal lattice or provide high-surface-area porous adsorbents | Emerging areas with high potential; may require more extensive safety profiling. |
The following workflow outlines a logical sequence for experimenting with these techniques.
This is a detailed methodology for creating a solid dispersion via solvent evaporation, a common and effective technique [2].
Q1: What is the first step I should take when facing a solubility issue with a new compound like this compound? Begin with thorough API characterization. Determine the pKa to understand pH-dependent solubility, measure the partition coefficient (Log P) to assess lipophilicity, and identify the thermal properties via DSC. This data is crucial for selecting the most appropriate solubilization strategy from the workflow above [2].
Q2: Are there any safety concerns when working with the solvents or polymers in these protocols? Yes. Always consult Material Safety Data Sheets (MSDS) for all chemicals. Work in a well-ventilated fume hood when handling volatile organic solvents. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. The polymers are generally low-hazard but can form dust, so a dust mask is recommended during grinding and weighing.
Q3: How can I confirm that my formulation has successfully improved solubility and not just particle dispersion? A standard dissolution test is the primary tool. A true solubility enhancement will show a significant increase in the maximum concentration of drug in solution (Cmax) and the area under the dissolution curve (AUC) compared to the unformulated API. Solid-state characterization (DSC/XRPD) confirming the amorphous state of the drug also supports a solubility enhancement mechanism beyond just particle size reduction.
Q4: The solid dispersion was effective initially but crystallized over time. How can I improve physical stability? Physical instability is a common challenge. You can:
While a specific analytical method for Cogazocine wasn't found in the search results, the process for validating one follows well-established regulatory standards. The core principles of Analytical Method Validation (AMV), as defined in guidelines like ICH Q2(R1), ensure that any method used is "fit for purpose" [1]. This involves testing a set of key performance characteristics [1] [2].
The table below summarizes these essential parameters and their definitions:
| Parameter | Definition | What It Demonstrates |
|---|---|---|
| Accuracy [2] | Agreement between test result and true value | Method recovers a known, added amount of analyte (e.g., from a spiked placebo). |
| Precision [2] | Closeness of agreement between a series of measurements | Repeatability (same analyst, same day), Intermediate Precision (different days, analysts, equipment), Reproducibility (between labs). |
| Specificity [1] [2] | Ability to assess the analyte unequivocally | Method can distinguish this compound from other components like excipients, impurities, or degradation products. |
| Linearity [1] [2] | Ability to obtain results proportional to analyte concentration | Test results are directly proportional to this compound concentration across a specified range (min. 5 concentrations). |
| Range [1] [2] | Interval between upper and lower analyte levels | The concentration range over which linearity, accuracy, and precision are demonstrated. |
| LOD & LOQ [2] | Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) | Sensitivity of the method for detecting and quantifying impurities or degradation products in this compound. |
| Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters | Method reliability despite changes in conditions (e.g., mobile phase pH, temperature, flow rate, column lot). |
To bridge theory and practice, here is a generalized experimental protocol for a key validation parameter, using a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method as an example. This is a common technique for quantifying active ingredients [3].
Experiment: Determining Accuracy and Precision for a this compound Assay Method
This protocol can be adapted for other parameters, such as testing Robustness by intentionally varying method parameters like mobile phase composition (±2%) or column temperature (±2°C) and monitoring the impact on results [2].
Q1: When is method validation required for this compound? Method validation must be performed before a method is introduced into routine use. This is crucial for methods included in a marketing authorization dossier. Any non-standard or newly developed method, or a standard method that has been modified, must be validated [1].
Q2: What is the difference between accuracy and precision? Accuracy measures how close your results are to the true value. Precision measures how close your repeated measurements are to each other. A method can be precise (repeatable) but not accurate (all results are consistently wrong), so both are critical [2].
Q3: When should a validated method be revalidated? Revalidation is necessary when there are changes in the analytical procedure, product formulation, or production process. The implementation of new analytical equipment that could affect the results also warrants revalidation [1].
| Issue | Potential Causes | Suggested Solutions |
|---|---|---|
| High variability in precision studies | Inhomogeneous samples, instrumentation fluctuations, insufficient analyst training. | Ensure sample prep is consistent and robust. Verify instrument calibration. Re-train analysts on the standardized procedure [2]. |
| Poor specificity / interference | Unable to distinguish this compound from impurities or excipients. | Modify chromatographic conditions (e.g., mobile phase gradient, column type). Confirm the analytical specificity during method development [2]. |
| Accuracy outside acceptance range | Issues with sample preparation, degradation of standard or sample, incorrect standard concentration. | Check stability of standard and sample solutions. Verify preparation steps and calculations. Ensure the reference standard is qualified [1]. |
The following diagram visualizes the key stages of the analytical method validation lifecycle.
For a complete validation, you must address all parameters listed in the first table. The workflow and FAQ section provide a foundation for your technical support center.
The ICH Q1 guideline was recently consolidated and updated. Adopting its science- and risk-based approach is fundamental for a modern stability program [1] [2].
The table below summarizes the core principles relevant to troubleshooting drug degradation:
| Principle | Traditional Approach | Modern, Science-Based Approach |
|---|---|---|
| Foundation | Fixed, one-size-fits-all protocols [2] | Risk-based, tailored to product understanding [1] [2] |
| Study Design | Primarily long-term real-time studies [3] | Leverages predictive stability modeling (e.g., ASAP) where justified [3] |
| Data Evaluation | Relies on prescribed statistical methods [2] | Flexible use of models; focuses on time-to-failure for complex kinetics [3] |
| Lifecycle Management | Stability testing mainly for registration [2] | Ongoing stability monitoring throughout product lifecycle [1] [2] |
When facing a stability issue like API degradation, a systematic investigation is crucial. The following diagram outlines a logical troubleshooting workflow based on stability guidelines.
To execute the workflow, you need specific experimental methods. The following are core protocols cited in industry discussions and guidelines.
Forced degradation studies are used to identify likely degradation products and pathways, and to validate the stability-indicating power of your analytical methods [2].
For small molecules, predictive models can drastically reduce the time needed to determine shelf life and evaluate formulation improvements [3].
Industry experts highlight several key trends from the new ICH Q1 draft and ongoing practices [1] [3]:
The U.S. Food and Drug Administration (FDA) has initiated significant reforms to improve how cancer drug doses are selected, moving away from outdated methods [1].
A 2025 review proposes a tailored framework for dose optimization by categorizing oncology molecules into distinct classes [3]. While Cogazocine's class is not specified in the search results, the following table summarizes the general approach.
| Molecular Class | Key Characteristics | Dose Optimization Consideration |
|---|---|---|
| Class 1: Small Molecule Targeted Therapies & Antibody-Drug Conjugates | Targeted mechanism of action [3]. | Maximal efficacy is often reached at doses below the MTD. The goal is to find the dose that provides optimal efficacy with minimal side effects [3]. |
| Class 2: Large Molecule Antagonists | Includes monoclonal antibodies that block signaling pathways [3]. | Similar to Class 1, efficacy can plateau. Dosing should be based on target saturation and pharmacodynamic markers rather than pure toxicity [1]. |
| Class 3: Cancer Immunotherapy Agonists | Agents that activate the immune system (e.g., agonist antibodies) [3]. | Requires careful balancing; doses too low may not activate immunity, while doses too high may cause excessive immune-related toxicity [3]. |
| Class 4: Molecules with Limited/No Single-Agent Activity | Drugs intended for combination therapy from the outset [3]. | Dose selection must consider the backbone therapy. The optimal dose may be the one that safely modulates the target without exacerbating the combination's toxicity [1] [3]. |
The following methodologies, synthesized from the search results, can be integrated into your development plan for this compound.
Objective: To identify safe dose ranges for initial human testing with the best potential benefit-risk ratio [1].
Objective: To narrow down to one or a few doses for further, deeper evaluation [1].
Objective: To finalize the dose that will be used in the large, pivotal trial intended to support FDA approval [1].
The following Graphviz diagram illustrates the modern, integrated dose optimization strategy as outlined by the FDA and AACR [1].
Modern Oncology Dose Optimization Workflow
Based on common challenges in dose optimization, here are potential issues and solutions that could be included in your technical support center.
Q1: Our FIH trial showed promising efficacy but also significant toxicity at the higher dose levels. How do we choose the dose for the next phase?
Q2: How can we efficiently meet the new FDA requirement to compare multiple doses without making our trials too large or expensive?
Q3: The patient population for our drug is very heterogeneous. How can we account for this in dosing?
Immunoassays are powerful tools but are susceptible to various interferences that can lead to incorrect results, potentially driving unnecessary explorations or inappropriate treatments [1]. The main types of interference can be categorized as follows:
Biotin is a particularly common interferent in assays using the biotin-streptavidin capture system. The table below summarizes data on how biotin can affect various assays, based on a 2025 study [2].
| Assay | Direction of Interference | Biotin Level Causing >20% Change |
|---|---|---|
| Thyroglobulin (TG) | Falsely Low | >500 ng/mL |
| Alpha-fetoprotein (AFP) | Falsely Low | >500 ng/mL |
| Anti-Thyroglobulin (ATG) | Falsely High | >500 ng/mL |
| Free Thyroxine (FT4) | Falsely High | >500 ng/mL |
Key Findings from the Research:
When you encounter a suspicious immunoassay result, following a systematic investigative process is crucial. The diagram below outlines a logical workflow for identifying and confirming interference.
The process typically involves investigating pre-analytical conditions and then testing for specific interferents using methods like:
A 2024 paper provides an excellent example of troubleshooting target interference in an immunogenicity assay for Tocilizumab, an anti-IL-6R drug [3].
This guide addresses typical challenges in purifying active pharmaceutical ingredients (APIs).
| Purity Issue | Potential Root Cause | Suggested Solution | Key Considerations |
|---|---|---|---|
| Low Final Yield | Poor solvent selection for recrystallization; excessive solvent volume [1]. | Optimize recrystallization solvent system via small-scale trials; avoid excess solvent. | Target a saturated solution near the solvent's boiling point [1]. |
| Precipitate Formation | Rapid cooling ("shock cooling") or mechanical disturbance of the solution [1]. | Allow solution to cool gradually to room temperature undisturbed; use an insulated container [1]. | Crystals are pure and structured; precipitate is a mixed, impure solid [1]. |
| Persistent Specific Impurity | Inefficient separation of structurally similar compounds (e.g., by-products). | Implement High-Performance Affinity Chromatography (HPAC) or immunoaffinity chromatography [2]. | Requires a highly selective binding agent (e.g., antibody, protein) for the impurity or target [2]. |
| Catalyst Poisoning | Presence of trace impurities like Carbon Monoxide (CO) or Oxygen (O₂) in feed streams or solvents [3]. | Use a dedicated catalyst bed (e.g., copper oxide) to remove CO and O₂ from reagents or solvents prior to use [3]. | Critical for polymerization and other metal-catalyzed synthesis steps [3]. |
Q1: How can I determine which molecular substructures in my compound are most prone to forming impurities? Advanced machine learning models, interpreted using tools like LIME (Local Interpretable Model-agnostic Explanations), can identify substructures that critically influence a compound's properties. For instance, nitrogenous substructures have been flagged as important for a compound's ability to cross the blood-brain barrier. This approach can be adapted to pinpoint substructures that affect stability and impurity formation during synthesis [4].
Q2: My sample won't crystallize. What can I do? This is a common challenge. First, ensure you have not used too much solvent. If crystals still do not form, you may need to introduce a "seed crystal"—a small pure crystal of the same compound—to initiate the crystallization process. Furthermore, rigid molecules with fewer rotational bonds generally crystallize more easily than flexible ones [1].
Q3: What analytical techniques are best for profiling unknown impurities? Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose. It is highly effective for detecting and identifying cutting agents, adulterants, and synthesis by-products in complex mixtures, making it ideal for retrospective impurity profiling without needing dedicated, costly methods [5].
Here are detailed methodologies for key techniques referenced in the guides.
Recrystallization is a fundamental laboratory technique for purifying solids [1].
Key Technical Details:
HPAC uses a biologically-derived binding agent immobilized in a column to selectively capture a target molecule or impurity from a complex mixture [2].
Key Technical Details:
Here are answers to common challenges in metabolite identification.
1. Q: We often detect multiple signals for what we believe is a single metabolite. What causes this and how can we resolve it? A: This is a common phenomenon where a single metabolite generates multiple signals due to:
[M+H]+ or [M-H]-, such as [M+Na]+, [M+K]+, or [M+NH4]+ [1]. The specific adducts formed depend on the metabolite's structure and the experimental conditions, including the mobile phase composition and solvent quality [1].[M-H2O+H]+ [1]. This is highly dependent on the metabolite's chemical stability and source parameters.Troubleshooting Guide:
2. Q: What is the minimum evidence required to confidently identify an unknown metabolite? A: Confidence is built on orthogonal data points. The following table summarizes a points-based scoring system to quantify identification confidence, adapted from current metabolomics standards [2]. A higher total score corresponds to higher confidence in the identification.
| Qualifier | Criteria Description | Points Assigned |
|---|---|---|
| High-Resolution MS | Monoisotopic mass match (1-5 ppm error) | 10 |
| Match of multiple adducts (e.g., [M+H]⁺ and [M+Na]⁺) | 5 | |
| Accurate mass (<2 ppm) plus isotopic pattern match | 20 | |
| Tandem MS (MS/MS) | Match of MS/MS spectrum to a database | 10 |
| Manual interpretation of MS/MS spectrum | 10 | |
| Chromatography | Retention time (RT) match to a chemical standard | 10 |
| RT match to a predicted value (QSRR models) | 10 | |
| Ion Mobility | Collisional Cross Section (CCS) match to a database | 10 |
| CCS match to a predicted value | 5 | |
| NMR Spectroscopy | 1D NMR (e.g., ¹H) spectrum match to a database | 15 |
| 2D NMR spectrum match to a database | 20 | |
| Total Possible | 100 |
Scoring example: An identification with a 3 ppm mass match (10 pts), a good MS/MS database match (10 pts), and a CCS database match (10 pts) would score 40 points, indicating a putative annotation. To reach an confirmed structure (e.g., >80 points), you would need to add data from a chemical standard and/or NMR spectroscopy [2].
3. Q: Our identations are hindered by "known unknowns" – metabolites not in any database. What strategies can we use? A: This is a central bottleneck known as the "metabolome dark matter" [2]. Strategies include:
Protocol 1: LC-MS/MS-Based Metabolite Identification for Feature Annotation
This protocol outlines the steps for annotating metabolites from a typical LC-MS/MS feature table [1].
Protocol 2: Utilizing 2D NMR for De Novo Metabolite Identification
For metabolites that remain unknown after MS-based approaches, 2D NMR is a powerful tool for structural elucidation [4].
The following diagrams, created with Graphviz, illustrate the logical workflows for metabolite identification and confidence scoring.
Metabolite Identification Workflow
Confidence Scoring for Metabolite ID
A stability-indicating method is a validated analytical procedure that can accurately and reliably measure the active ingredient in a drug product without interference from degradation products, process impurities, excipients, or other potential components [1] [2]. The core principle is specificity – the ability to distinguish the active drug from its degradation products.
The International Council for Harmonisation (ICH) guidelines provide the framework for these methods, requiring testing under forced degradation conditions to demonstrate the method's stability-indicating capability [1] [3].
The development of a robust, stability-indicating method follows a systematic process. The diagram below outlines the key stages from initial setup to final validation.
Table 1: Example HPLC Parameters from Literature for Method Scoping
| Parameter | Example from Colchicine Method [1] | Example from Anticoccidial Drugs Method [3] |
|---|---|---|
| Column | C18 (100 x 3 mm, 2.6 µm) | C18 (Supelcosil) |
| Mobile Phase | 40/60 (v/v) Acetonitrile/Ammonium Formate Buffer (5 mM, pH 3.5) | 20/80 (v/v) Acetonitrile/Potassium Dihydrogen Phosphate Buffer (0.05 M) |
| Flow Rate | 0.25 mL/min | 2.0 mL/min |
| Detection | UV 254 nm / 350 nm | UV 260 nm |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | 40°C | Not Specified |
Forced degradation is mandatory to prove the method can detect degradation products and measure the intact drug accurately. It involves exposing the drug substance to harsh conditions beyond normal storage to accelerate degradation [1].
Objective: To generate approximately 5-20% degradation of the active ingredient, which is sufficient to identify potential degradation products without over-degrading the sample [1].
Once a specific method is developed, it must be formally validated according to ICH guidelines to prove it is suitable for its intended use. The key validation parameters are summarized below.
Table 2: Key Validation Parameters and ICH Criteria for Stability-Indicating Methods
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Demonstrate resolution between this compound and all degradation products, and no interference from excipients. | Baseline separation; Peak purity index > 0.999 [1]. |
| Linearity & Range | Establish a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) > 0.99 [1] [3]. |
| Accuracy | Determine the closeness of measured value to the true value (often via spike recovery). | Recovery of 98-102% [2] [3]. |
| Precision | ||
| ∙ Repeatability (Intra-day) | Assess agreement among multiple measurements taken under the same conditions. | Relative Standard Deviation (RSD) < 1-2% |
| ∙ Intermediate Precision (Inter-day) | Assess reproducibility on different days, by different analysts, or with different equipment. | RSD < 2-3% [1] |
| Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). | System suitability criteria are met. |
Q1: During forced degradation, my sample degrades completely (>90%). What should I do? A1: This indicates the stress conditions are too severe. Repeat the test with milder conditions, such as a lower temperature (e.g., 40-50°C), a shorter exposure time (e.g., 30 minutes), or a lower concentration of acid/base/oxidant. The goal is 5-20% degradation.
Q2: I cannot achieve baseline separation between this compound and a key degradation product. How can I resolve this? A2: Consider these optimization steps:
Q3: My method is not robust; small changes cause significant shifts in retention time. What is the likely cause? A3: This is often due to a mobile phase that is overly sensitive to pH changes. Ensure you are using a buffered system (e.g., phosphate or formate buffer) with adequate buffering capacity within ±0.5 pH units of its pKa. Also, verify that the HPLC system is equilibrated sufficiently before a run.
Q4: How do I confirm that my method is truly stability-indicating? A4: Beyond showing separation, use a diode-array detector (DAD) to demonstrate peak purity. This involves obtaining UV spectra across the this compound peak and using software to confirm that the spectrum is homogeneous and not contaminated by a co-eluting impurity [1].
The information below summarizes the very limited data available for this compound, which is primarily of a chemical and speculative nature.
| Property | Description for this compound |
|---|---|
| Chemical Class | Benzomorphan opioid [1]. |
| Molecular Formula | C₂₁H₃₁NO [1]. |
| Molecular Weight | 313.5 g/mol [1]. |
| Mechanism of Action | Proposed as a mixed μ-opioid (MOR) and κ-opioid (KOR) receptor agonist, inferred from structural similarity to pentazocine. Direct binding assays are unpublished [1]. |
| Therapeutic Applications | Potential use in moderate-to-severe pain (preclinical); investigated in combination with chemotherapeutics (e.g., doxorubicin, cisplatin) for resistant tumors [1]. |
| Key Available Data | Primarily chemical structure and physicochemical properties. Pharmacokinetics, toxicity, and efficacy profiles are uncharacterized [1]. |
For a comprehensive guide, researchers typically compare opioids across multiple parameters. The table below outlines these key dimensions, but specific data for this compound in these categories is missing from the available literature.
| Comparison Dimension | Typical Parameters & Considerations |
|---|---|
| Chemical Structure | 4,5-epoxymorphinan (e.g., morphine, oxycodone), phenylpiperidine (e.g., fentanyl), or diphenylheptylamine (e.g., methadone). Structure influences physicochemical properties [2]. |
| Pharmacokinetics | Absorption, bioavailability, distribution (including BBB penetration [3]), metabolism (CYP enzymes, glucuronidation), and elimination [2]. |
| Receptor Pharmacology | Affinity & efficacy at MOR, DOR, KOR; functional activity (full/partial agonist, antagonist); signaling bias (G-protein vs. β-arrestin) [4]. |
| Therapeutic Profile | Analgesic efficacy/potency; side effect profile (respiratory depression, constipation, sedation); development of tolerance & dependence [5] [2]. |
| Experimental Data | In vitro binding/functional assays; in vivo animal models of analgesia; clinical trial data on efficacy & safety [6]. |
While direct data on this compound is scarce, established knowledge of opioid signaling can inform research.
Opioid Receptor Signaling Cascade
Workflow for Comparative Opioid Profiling
The quantitative data found in comparison guides is typically generated through competitive binding assays. Here is a generalized workflow for these key experiments:
dot code for experimental protocol
Diagram: General Workflow for Competitive Radioligand Binding Assays. Ki is the inhibition constant, quantifying binding affinity; a lower Ki indicates higher affinity. [1] [2]
The core methodology involves measuring the ability of the test compound (e.g., this compound) to displace a high-affinity radiolabeled ligand from a specific receptor. [1] The resulting data is analyzed to determine the Ki value (inhibition constant), which is the primary quantitative metric for comparing binding affinity between compounds. [3] [1]
While data for this compound is unavailable, compounds with similar chemical structures (like benzomorphans or morphinans) are typically profiled against these key central nervous system receptors: [3] [4] [1]
| Receptor Type | Significance & Functional Role |
|---|---|
| Mu Opioid Receptor (μOR) | Primary target for most analgesic and euphoric effects; a key receptor for profiling any potential opioid. [1] |
| Kappa Opioid Receptor (κOR) | Activation can produce analgesia with less euphoria, but also dysphoria; target for mixed agonists/antagonists. [2] |
| Delta Opioid Receptor (δOR) | Modulates pain and emotional responses; often included in full receptor profiles. [2] |
| Sigma-1 Receptor (S1R) | A non-opioid intracellular receptor implicated in neuroprotection, modulation of ion channels, and various CNS disorders. [4] |
Since Cogazocine is a benzomorphan opioid, methods for analyzing similar drugs can serve as a starting point. The table below outlines the core parameters required for validating an analytical method, which you would need to establish for this compound [1] [2].
| Validation Parameter | Objective | Recommended Protocol & Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Confirm the method can distinguish this compound from impurities, matrix components, and other drugs [1]. | Analyze blank biological samples & samples spiked with this compound & potentially interfering substances. Chromatograms should show no interference at this compound's retention time [1]. |
| Accuracy | Determine the closeness of measured value to the true value. | Spike biological matrices with known this compound concentrations at multiple levels (e.g., low, mid, high). Calculate % recovery; typically within ±15% of the theoretical value [2]. |
| Precision | Evaluate the degree of scatter in a series of measurements. | Conduct experiments for: • Repeatability: Multiple injections of the same sample in one sequence. • Intermediate Precision: Different days, analysts, or equipment. %RSD should generally be ≤15% [1]. | | Linearity & Range | Demonstrate method response is proportional to analyte concentration. | Prepare & analyze a minimum of 5-8 concentration levels. A correlation coefficient (R²) of ≥0.99 is typically expected [1]. | | Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | Identify a signal-to-noise ratio of 10:1. Accuracy and precision at LOQ should be within ±20% [1]. | | Robustness | Assess method reliability to deliberate, small changes in parameters. | Variations in flow rate, column temperature, mobile phase pH, or different GC columns. System suitability criteria must still be met [1]. |
The following diagram and description outline a generalized experimental workflow for analyzing a drug like this compound in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for drugs of abuse [1].
Workflow Description:
To move from a general framework to a validated method for this compound, consider the following actions:
The table below summarizes a comparison based on data from a human study that directly compared morphine and pentazocine [1].
| Feature | Morphine (µ-opioid receptor agonist) | Pentazocine (mixed agonist-antagonist, κ-opioid receptor agonist) |
|---|---|---|
| Receptor Action | Primarily MOR agonist; can activate DOR/KOR at high doses [2]. | KOR agonist and MOR partial antagonist [1]. |
| Analgesic Efficacy | Effective analgesia; equianalgesic to pentazocine in experimental model [1]. | Effective analgesia; equianalgesic to morphine in experimental model [1]. |
| Side Effect Profile | More associated with feelings of control and euphoria [1]. | Greater aversive side effects (e.g., dysphoria) than morphine [1]. |
| Key Side Effects | Common: nausea/vomiting, drowsiness, dizziness [1]. | Common: nausea/vomiting, drowsiness, dizziness; different cognitive/affective profile [1]. |
| Sex Differences | Females reported greater frequency of negative side effects than males [1]. | Sex differences in side effects were not significant [1]. |
|
The data in the table above comes from a randomized, double-blind study in healthy volunteers. Here is the detailed methodology [1]:
The distinct effects of morphine and KOR agonists like pentazocine arise from their actions at different opioid receptors. The diagram below illustrates the core signaling pathway they share, as well as the key difference that explains their divergent profiles.
A critical concept in modern opioid pharmacology, especially for KOR agonists, is biased signaling [3]. This refers to the ability of some drugs to preferentially activate one signaling pathway over others.
The search for KOR agonists as alternatives to MOR-targeting drugs like morphine is driven by the desire to avoid severe side effects like addiction and respiratory depression [3]. Current strategies to achieve this goal include [3]:
Although information on Cogazocine is unavailable, the search results provide a robust model for how opioid safety is evaluated and compared in scientific literature. The table below summarizes the type of safety data that is typically compiled for opioid analgesics, using examples from the search results.
| Drug Name | Receptor Activity | Common/Notable Adverse Effects | Key Risks & Safety Considerations |
|---|---|---|---|
| Pentazocine [1] | Mixed Agonist-Antagonist: • Kappa & Sigma Opioid Receptor: Agonist • Mu Opioid Receptor: Antagonist [1] | Sedation; feelings of drunkenness; dizziness; nausea; vomiting[ citation:10]. Can induce withdrawal in opioid-dependent individuals; may cause confusion and dysphoria not seen with pure antagonists like naloxone [2]. | Weakly antagonizes effects of morphine/meperidine. Produces incomplete reversal of respiratory depression from other opioids [1]. |
| Buprenorphine [2] | Partial Mu Opioid Receptor Agonist [2] | Pupil constriction; reports of opioid-like subjective effects [2]. | Dose-dependent tolerance and cross-tolerance develop. Does not precipitate withdrawal in patients dependent on short-acting opioids, allowing for comfortable transfer to treatment [2]. |
| Morphine [2] | Mu Opioid Receptor Agonist [2] | Dose-related increases in subjective measures of agonist effects; decreased pupil diameter [2]. | Development of tolerance and physical dependence during maintenance therapy [2]. |
| Naloxone [2] | Mu Opioid Receptor Antagonist [2] | Precipitates a dose-related opioid withdrawal syndrome [2]. | Used to reverse effects of opioid agonists, including respiratory depression. |
The safety data in the table above is derived from established clinical and experimental methodologies. Here are detailed protocols for key experiments cited [2]:
Study on Precipitated Withdrawal (for Mixed Agonist-Antagonists and Antagonists)
Study on Abuse Liability and Subjective Effects (for Agonists and Partial Agonists)
The safety and efficacy profiles of opioids are directly tied to their interactions with specific receptors. The diagram below illustrates the core signaling pathway [2] [1].
The specific effects—both therapeutic (analgesia) and adverse (respiratory depression, euphoria, dysphoria)—depend on which receptor(s) the drug targets and whether it acts as a full agonist, partial agonist, or antagonist [2] [1].
Since specific data on this compound is not available in the public domain through this search, here are suggested steps you can take to continue your research:
While direct data on cogazocine is unavailable, the methodology from a study comparing oxycodone and fentanyl provides a robust experimental model [1]. The following table summarizes the core design of such a study:
| Protocol Aspect | Detailed Description |
|---|---|
| Study Design | Randomized, prospective, double-blind clinical trial [1]. |
| Subjects | Patients undergoing specific surgical procedures (e.g., laparoscopic hysterectomy or myomectomy); exclusion criteria include chronic pain or prior opioid use [1]. |
| Intervention | Intravenous Patient-Controlled Analgesia (IV-PCA) with a defined potency ratio (e.g., fentanyl to oxycodone at 1:60) for post-operative pain control [1]. |
| Primary Measurements | - Analgesic Efficacy: Post-operative pain scores at rest and with movement (e.g., Visual Analogue Scale, VAS).
Understanding opioid action and side effects involves studying their molecular mechanisms. Opioids primarily exert effects by activating G protein-coupled receptors (GPCRs), mainly the μ-opioid receptor (MOR) [2] [3].
The diagram below illustrates the key signaling pathways and associated effects following receptor activation.
This diagram shows that while the G-protein pathway mediates therapeutic effects like analgesia, the β-arrestin pathway is linked to adverse effects like respiratory depression and constipation [3]. Side effects like Fentanyl-Induced Cough (FIC) and muscle rigidity are understood through other proposed mechanisms, such as direct stimulation of pulmonary receptors or neuromuscular effects [3].
Based on general opioid pharmacology, here is a proposed approach to characterize this compound:
For a drug like Cogazocine, a benzomorphan derivative [1], establishing selectivity involves a multi-faceted experimental approach to determine its affinity and functional activity at the different opioid receptors (MOP, DOP, KOP) and sometimes the nociceptin receptor (NOP) [2].
The table below summarizes the core experiments used to build a profile of a compound's selectivity.
| Experimental Method | Key Measured Parameters | Purpose & Interpretation |
|---|
| In Vitro Binding Assays [3] | - IC₅₀/Kᵢ: Concentration that inhibits 50% of specific binding.
Here is a deeper dive into the methodologies for the key experiments listed above.
This protocol determines how tightly a drug binds to each opioid receptor [3].
This protocol evaluates the drug's pain-relieving effects in live animal models and the receptors involved [3].
The following diagram illustrates the logical workflow for determining a compound's activity through the opioid receptor signaling pathway, from initial binding to the final physiological effect.